molecular formula C16H11NO3S B11473752 2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]-

2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]-

Cat. No.: B11473752
M. Wt: 297.3 g/mol
InChI Key: PBMXZXDJXFMWCV-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- is a complex organic compound that features a furan ring, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Thiophene Ring: The thiophene ring is usually synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Amide Bond Formation: The final step involves the coupling of the furan and thiophene rings through an amide bond. This can be achieved using reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane.

Major Products

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Formation of reduced furan and thiophene derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-methyl-: Similar structure but with a methyl group instead of the thiophene ring.

    N-(2-Thienylmethyl)-2-furancarboxamide: Contains a thienylmethyl group instead of the thiophene ring.

    2-Furancarboxamide, N-[4-[[2-(2-benzothiazolyl)-1-piperidinyl]carbonyl]phenyl]-: Contains a benzothiazolyl-piperidinyl group.

Uniqueness

2-Furancarboxamide, N-[4-(2-thienylcarbonyl)phenyl]- is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. This combination enhances its versatility and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C16H11NO3S

Molecular Weight

297.3 g/mol

IUPAC Name

N-[4-(thiophene-2-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H11NO3S/c18-15(14-4-2-10-21-14)11-5-7-12(8-6-11)17-16(19)13-3-1-9-20-13/h1-10H,(H,17,19)

InChI Key

PBMXZXDJXFMWCV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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